Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate

Description

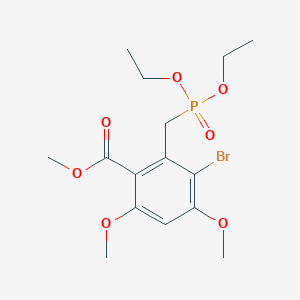

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate is a structurally complex benzoate ester characterized by multiple functional groups. Its core structure includes:

- A methyl ester at the carboxyl position.

- A bromo substituent at the 3-position of the aromatic ring.

- A (diethoxyphosphoryl)methyl group at the 2-position, introducing a phosphorus-containing moiety.

- Methoxy groups at the 4- and 6-positions, enhancing steric and electronic effects.

The diethoxyphosphoryl group may confer polarity, influencing solubility and reactivity in catalytic or biological systems.

Properties

IUPAC Name |

methyl 3-bromo-2-(diethoxyphosphorylmethyl)-4,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrO7P/c1-6-22-24(18,23-7-2)9-10-13(15(17)21-5)11(19-3)8-12(20-4)14(10)16/h8H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEOIHIRPHSMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C(=CC(=C1Br)OC)OC)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by phosphorylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and phosphorus atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

(i) Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate

- Structural Differences : Replaces the target compound’s diethoxyphosphoryl group with a bromomethyl moiety and uses an ethyl ester .

- Implications : The bromomethyl group enhances electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions. The ethyl ester may slightly reduce solubility compared to the methyl ester in the target compound.

- Applications : Likely used as an intermediate in organic synthesis, particularly for introducing bromoalkyl chains.

(ii) Methyl 3-amino-4,6-dibromo-2-methylbenzoate

- Structural Differences: Features dibromo substitution (4,6-positions) and an amino group at the 3-position instead of bromo.

- Implications: The amino group enables participation in coupling reactions (e.g., amide bond formation), while dibromo substitution increases steric hindrance. The absence of a phosphoryl group reduces polarity.

- Applications: Potential use in pharmaceuticals or as a precursor for dyes/ligands.

(iii) Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

- Structural Differences : Contain sulfonylurea linkers and triazine rings , unlike the target compound’s phosphoryl and bromo/methoxy substituents.

- Implications : The sulfonylurea group confers herbicidal activity via enzyme inhibition, whereas the target compound’s phosphoryl group may interact with metal ions or biomolecules.

Research Findings and Implications

- Reactivity : The diethoxyphosphoryl group in the target compound may facilitate metal coordination, suggesting utility in catalysis or as a ligand .

- Solubility : Compared to bromomethyl or dibromo analogs, the phosphoryl group likely improves aqueous solubility, beneficial for biological applications.

- Synthetic Versatility : The bromo and methoxy groups allow further functionalization (e.g., cross-coupling reactions), offering flexibility in drug discovery .

Biological Activity

Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate (CAS No. 1445868-17-6) is a phosphonate compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22BrO7P

- Molecular Weight : 425.21 g/mol

- Structure : The compound features a brominated aromatic ring and a diethoxyphosphoryl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and its cytotoxic effects on various cell lines.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that phosphonate derivatives can inhibit serine hydrolases, which are crucial for various physiological processes.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic properties against cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 ± 2 | |

| MCF-7 (breast cancer) | 20 ± 3 | |

| A549 (lung cancer) | 25 ± 5 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzyme Activity : The diethoxyphosphoryl moiety is believed to interact with the active sites of target enzymes, leading to reduced enzymatic activity.

- Induction of Apoptosis : Cytotoxicity assays indicate that this compound may trigger apoptotic pathways in cancer cells, contributing to its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against HeLa cells revealed significant apoptosis induction. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with the compound.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of various phosphonates, including this compound. The study found that it inhibited serine hydrolases with varying potency compared to other known inhibitors.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- Methoxy groups (δ ~3.8–4.0 ppm for OCH₃).

- Diethoxyphosphoryl protons (δ ~1.3–1.5 ppm for CH₃CH₂O) .

- Aromatic protons (δ ~6.5–7.5 ppm) show splitting patterns indicative of substitution .

- X-ray Crystallography : Resolves spatial arrangement, confirming the phosphoryl group’s orientation and bond angles (e.g., O-P-O bond angles ~109.5°) .

Methodological Note : For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling relationships .

What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Q. Advanced

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental X-ray data to validate electronic environments .

- Solvent Effects : Simulate NMR chemical shifts using PCM (Polarizable Continuum Model) to account for solvent polarity discrepancies .

- Dynamic Effects : MD simulations assess conformational flexibility, explaining deviations in NOE correlations .

How does the diethoxyphosphoryl group influence the compound’s reactivity in nucleophilic substitution reactions compared to bromomethyl analogs?

Q. Advanced

- Electrophilicity : The phosphoryl group acts as a better leaving group than bromine due to its resonance stabilization, enabling milder reaction conditions (e.g., room temperature vs. heating for bromomethyl analogs) .

- Steric Effects : Bulkier phosphoryl groups may reduce reaction rates with hindered nucleophiles (e.g., tertiary amines).

- Mechanistic Studies : Monitor reaction kinetics via LC-MS to compare activation energies between phosphoryl and bromomethyl derivatives .

What purification techniques are optimal for isolating this compound post-synthesis?

Q. Basic

- Column Chromatography : Use silica gel with CH₂Cl₂/EtOAc gradients (1–20% EtOAc) to separate phosphorylated products from unreacted starting materials .

- Recrystallization : Employ ethanol/water mixtures (4:1 v/v) to obtain high-purity crystals, monitored by melting point analysis (e.g., 119–120°C for related compounds) .

- HPLC : Reverse-phase C18 columns resolve closely related isomers using acetonitrile/water mobile phases .

What mechanistic insights can be gained from studying the compound’s interaction with biological macromolecules?

Q. Advanced

- Enzyme Inhibition : The phosphoryl group may mimic phosphate moieties in ATP-binding pockets, assessed via kinetic assays (e.g., IC₅₀ determination) .

- Covalent Binding : Mass spectrometry identifies adducts formed between the compound’s electrophilic centers and nucleophilic residues (e.g., cysteine thiols) in proteins .

- DNA Interaction : Fluorescence quenching studies quantify binding constants with DNA duplexes, revealing intercalation or groove-binding modes .

What are the primary challenges in scaling up the synthesis while maintaining regioselectivity?

Q. Basic

- Regiocontrol : Competing bromination at the 5-position necessitates slow reagent addition and excess HBr scavengers (e.g., Ag₂SO₄) .

- Exothermic Reactions : Use jacketed reactors to manage heat during phosphorylation, preventing decomposition .

- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported DIPEA) improve reusability in large batches .

How do solvent polarity and temperature affect the compound’s stability during storage and experimental procedures?

Q. Advanced

- Solvent Polarity : Aprotic solvents (e.g., DMF, DMSO) stabilize the phosphoryl group against hydrolysis, whereas protic solvents (e.g., MeOH) accelerate degradation .

- Temperature : Long-term storage at –20°C in inert atmospheres (Ar/N₂) prevents oxidation. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS .

- Light Sensitivity : Amber vials mitigate photo-degradation of the bromine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.